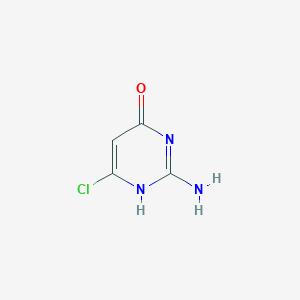

2-Amino-6-chloro-4-pyrimidinol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-4-chloro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O/c5-2-1-3(9)8-4(6)7-2/h1H,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBWACOJLJYUFKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(NC1=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10152443 | |

| Record name | 4-Pyrimidinol, 2-amino-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194-21-4 | |

| Record name | 2-Amino-6-chloro-4(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1194-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyrimidinol, 2-amino-6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001194214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1194-21-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyrimidinol, 2-amino-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6-chloropyrimidin-4-ol hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 2 Amino 6 Chloro 4 Pyrimidinol Derivatives

Nucleophilic Substitution Reactions (SNAr)

The pyrimidine (B1678525) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic facilitates nucleophilic aromatic substitution (SNAr), particularly at carbon atoms bearing a good leaving group, such as the chlorine atom at the C6 position of 2-Amino-6-chloro-4-pyrimidinol. The reaction is further activated by the ring nitrogens, which stabilize the negatively charged intermediate formed during the substitution process. Halogenated pyrimidines are known to readily incorporate nucleophiles via the SNAr mechanism.

The chlorine atom at the C6 position can be displaced by various amine nucleophiles. This amination reaction is a common and effective method for the synthesis of substituted aminopyrimidines. Studies on the analogous compound, 2-amino-4,6-dichloropyrimidine, show that SNAr amination reactions proceed efficiently with a range of amines, including aliphatic, cyclic, aromatic, and benzylic amines, often facilitated by a base like triethylamine in a suitable solvent such as ethanol.

The mechanism proceeds via a two-step addition-elimination pathway. The amine nucleophile attacks the electrophilic C6 carbon, leading to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. This anionic intermediate is resonance-stabilized by the electron-withdrawing pyrimidine ring nitrogens. In the subsequent step, the leaving group (chloride ion) is expelled, restoring the aromaticity of the ring and yielding the aminated product. For this compound, this reaction would lead to the formation of 2,6-diamino-4-pyrimidinol derivatives.

| Reactant | Nucleophile | Conditions | Product | Yield | Reference Analogue |

| 2-Amino-4,6-dichloropyrimidine | Various Amines | Triethylamine, Refluxing Ethanol | 2-Amino-4-chloro-6-(substituted)aminopyrimidine | Good to Excellent | mdpi.com |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline | NaOH, Ethanol, Room Temp. | 2-amino-4-(indolin-1-yl)-6-ethoxypyrimidine-5-carbaldehyde* | Moderate |

Note: In this specific case, both amination and solvolysis occurred.

When SNAr reactions are carried out in nucleophilic solvents like alcohols or water, a competing solvolysis reaction can occur. Research on the related 2-amino-4,6-dichloropyrimidine-5-carbaldehyde demonstrates that when reactions are conducted in alcoholic solvents (e.g., ethanol, methanol) with a strong base like sodium hydroxide, alkoxide ions are formed. cdnsciencepub.com These alkoxide ions (e.g., ethoxide, methoxide) are potent nucleophiles and can compete with the intended amine nucleophile, leading to the formation of alkoxy-substituted pyrimidines alongside or instead of the aminated product. cdnsciencepub.com

This competition is a critical factor in synthesis design. The formation of the alkoxide, a "hard" nucleophile, can sometimes outcompete the "soft" amine nucleophile, especially if the amine is sterically hindered or weakly nucleophilic. cdnsciencepub.com For this compound, performing a reaction in ethanol with a base could lead to the formation of 2-amino-6-ethoxy-4-pyrimidinol.

The rate and regioselectivity of SNAr reactions on the pyrimidine ring are highly dependent on the electronic properties of the existing substituents. The 2-amino group on the target molecule is a strong electron-donating group (EDG), which generally deactivates the ring towards nucleophilic attack by increasing electron density. However, the 4-pyrimidinol moiety exists in tautomeric equilibrium with its keto form, 2-amino-6-chloro-3,4-dihydropyrimidin-4-one. This keto form has an electron-withdrawing carbonyl group that, along with the ring nitrogens, activates the ring for nucleophilic substitution.

The net effect is a balance of these activating and deactivating influences. In symmetrically substituted 4,6-dichloropyrimidines, the presence of an additional activating group, such as a formyl group at C5, increases the reactivity by further decreasing electron density and stabilizing the anionic intermediate. cdnsciencepub.com Conversely, the amino group at C2 directs the substitution to the C4 and C6 positions. Since C4 is occupied by the hydroxyl group, the SNAr reaction is directed to the C6 position, making the displacement of the chloro group the primary reaction pathway.

The classical SNAr mechanism proceeds through a discrete, relatively stable anionic intermediate known as a Meisenheimer complex. cdnsciencepub.com The stability of this complex is crucial to the reaction pathway. For pyrimidine derivatives, the two ring nitrogens are effective at delocalizing the negative charge of the intermediate, thereby stabilizing it and facilitating the substitution reaction. cdnsciencepub.com

Computational studies on related pyrimidine systems have explored whether the Meisenheimer complex is a true intermediate or merely a transition state. Some findings suggest that for certain leaving groups and nucleophiles, the reaction may proceed through a more concerted mechanism where the Meisenheimer complex represents the transition state rather than a stable intermediate. However, in many cases, particularly with activating groups like a nitro group, the stepwise mechanism with a distinct Meisenheimer complex intermediate is favored.

Reduction Reactions

The chloro group of this compound can be removed via reduction, a process known as hydrodehalogenation. This is a common transformation for chloropyrimidines and is typically achieved through catalytic hydrogenation. Investigations into the reduction of chloropyrimidines have shown that this method is effective for dehalogenation. oregonstate.edu

For instance, the catalytic reduction of 2-amino-6-chloro-4-methylpyrimidine, a close structural analogue, has been successfully carried out using a palladium catalyst. oregonstate.edu The reaction typically involves hydrogen gas in the presence of a catalyst (e.g., palladium on carbon, Pd/C) and a base (e.g., magnesium oxide, sodium hydroxide) to neutralize the hydrogen chloride formed during the reaction. oregonstate.edu Applying these conditions to this compound would be expected to yield 2-Amino-4-pyrimidinol. Reductive dehalogenation can also be achieved using reducing metals like zinc dust in an aqueous or alcoholic medium. oregonstate.edu

| Substrate (Analogue) | Reducing Agent/Catalyst | Conditions | Product | Reference |

| 2-Amino-6-chloro-4-methylpyrimidine | Pd(OH)₂/CaCO₃ | Catalytic Hydrogenation | 2-Amino-4-methylpyrimidine | oregonstate.edu |

| 2,4-Dichloropyrimidine | Pd catalyst, H₂ | Alcoholic solvent, MgO | Pyrimidine (via over-reduction) | oregonstate.edu |

| Ethyl 2-ethylmercapto-6-chloropyrimidine-5-carboxylate | Zinc Dust | Ethanol/Water | Ethyl 2-ethylmercapto-pyrimidine-5-carboxylate | oregonstate.edu |

Oxidation Reactions

The this compound molecule has several sites susceptible to oxidation, including the pyrimidine ring nitrogens, the exocyclic amino group, and the ring itself.

N-Oxidation: The nitrogen atoms of the pyrimidine ring can be oxidized to form N-oxides using oxidizing agents such as peroxy acids (e.g., peracetic acid, m-CPBA). Studies on various substituted pyrimidines have shown that the site of N-oxidation is influenced by the electronic nature of the substituents. Electron-donating groups, like the 2-amino group, direct oxidation to the para-related nitrogen (N1). cdnsciencepub.com Therefore, the primary product of N-oxidation of this compound is expected to be this compound 1-N-oxide. It has been noted that 2-aminopyrimidine is readily N-oxidized, while derivatives with diminished electron-donating character, such as 2-acetamidopyrimidine, are unreactive. cdnsciencepub.com In some cases, such as the oxidation of 5-nitroso-2,4,6-triaminopyrimidine, both mono- and di-N-oxides can be formed. researchgate.net

Ring Oxidation: Stronger oxidizing agents can lead to the oxidation and potential cleavage of the pyrimidine ring itself. For example, pyrimidine nucleosides are readily oxidized by osmium tetroxide, which attacks the C5-C6 double bond to form diol derivatives. nih.gov Such reactions on this compound could potentially lead to the formation of hydroxylated, dihydroxylated, or ring-opened products, although this pathway is less controlled than N-oxidation.

| Substrate (Analogue) | Oxidizing Agent | Product | Comments | Reference |

| 2-Aminopyrimidine | Peracetic Acid / m-CPBA | 2-Aminopyrimidine 1-N-oxide | Readily N-oxidized at the N1 position. | cdnsciencepub.com |

| 5-Nitroso-2,4,6-triaminopyrimidine | Peroxytrifluoroacetic acid | 5-Nitro-2,4,6-triaminopyrimidine 1-N-oxide and 1,3-di-N-oxide | Both mono- and di-N-oxides were formed. | researchgate.net |

| Uracil / Cytidine | Osmium Tetroxide | 5,6-Dihydroxy derivatives | Oxidation occurs at the C5-C6 double bond of the ring. | nih.gov |

Condensation Reactions

Condensation reactions, which involve the joining of two molecules with the elimination of a smaller molecule like water, represent a key class of transformations for aminopyrimidine derivatives. While direct studies on this compound are not extensively detailed in the reviewed literature, the reactivity of analogous structures provides significant insights.

One notable example is the Claisen-Schmidt condensation, a reaction between an aldehyde or ketone and an aromatic carbonyl compound. wikipedia.orggordon.edu This reaction has been successfully applied to aminopyrimidine systems. For instance, chalcones, which are α,β-unsaturated ketones, can be synthesized through the Claisen-Schmidt condensation of a ketone with an aromatic aldehyde. researchgate.net These chalcones can then undergo further cyclocondensation with guanidine nitrate to form aminopyrimidines.

The general mechanism of the Claisen-Schmidt condensation involves the formation of an enolate from the ketone under basic conditions, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the α,β-unsaturated product. The presence of the amino group on the pyrimidine ring can influence the reactivity of the molecule in such condensation reactions.

Derivatization Potential of Functional Groups

The presence of both a hydroxyl and an amino group on the this compound ring system opens up numerous avenues for derivatization, allowing for the synthesis of a wide array of novel compounds with potentially interesting biological and chemical properties.

Hydroxyl Group Functionalization (e.g., Phosphorylation, Glycosylation)

The hydroxyl group of this compound, which exists in tautomeric equilibrium with its keto form (2-amino-6-chloro-1H-pyrimidin-4-one), is a prime site for functionalization.

Phosphorylation:

Research has shown that 2-amino-4-hydroxypyrimidines can undergo O-phosphorylation. The reaction of 2-dialkylamino-, 2-alkylamino-, 2-amino-, and 2-acetylamino-4-hydroxypyrimidines with phosphorochloridates and phosphorochloridothioates yields O-phosphoryl derivatives. semanticscholar.orgrsc.org This indicates that the hydroxyl group is sufficiently nucleophilic to attack the phosphorus center, leading to the formation of a phosphate ester. The specific conditions for these reactions, such as the choice of solvent and base, can influence the efficiency of the phosphorylation.

Acylation:

In addition to phosphorylation, the hydroxyl group can be acylated. The formation of O-acyl derivatives of 2-amino-4-hydroxypyrimidines is influenced by the steric hindrance of both the substituent at the 2-position and the acylating agent. semanticscholar.orgrsc.org For instance, 2-alkylamino-, 2-amino-, and 2-acetylamino-4-hydroxypyrimidines undergo O-acylation with sterically demanding acyl halides like pivaloyl chloride and aroyl halides. semanticscholar.orgrsc.org However, attempts to form O-acetyl derivatives using less bulky acylating agents were reported to be unsuccessful, highlighting the role of steric factors in directing the reaction towards O-acylation versus N-acylation. semanticscholar.orgrsc.org

Glycosylation:

While direct O-glycosylation of the hydroxyl group of this compound is not extensively documented, the synthesis of pyrimidine nucleosides provides a related avenue of functionalization. The synthesis of pyrimidine acyclic nucleosides has been accomplished from 2,4-diethoxypyrimidine, demonstrating that the pyrimidine core can be glycosylated. nih.gov This typically involves the reaction of a protected sugar derivative with the pyrimidine base. The formation of a glycosidic bond to the hydroxyl group would be a topic for further investigation, potentially requiring specific enzymatic or chemical methods to achieve regioselectivity over the competing N-glycosylation at the ring nitrogens or the exocyclic amino group.

Amino Group Functionalization

The exocyclic amino group at the 2-position of the pyrimidine ring is a key site for a variety of chemical modifications, including acylation and alkylation.

Acylation:

The acylation of the amino group in 2-aminopyrimidine derivatives is a common transformation. However, the outcome can be influenced by the reaction conditions. Treatment of 2-aminopyrimidines with substituted benzoyl chlorides in the presence of a strong base like triethylamine can lead to the formation of N,N-dibenzoyl derivatives. semanticscholar.org In contrast, using a weaker base can favor the formation of the mono-acylated product. semanticscholar.orgresearchgate.net This suggests that the initially formed N-acyl derivative can be deprotonated by a strong base, rendering the nitrogen sufficiently nucleophilic to react with a second molecule of the acylating agent. The steric and electronic properties of the substituents on both the pyrimidine ring and the acylating agent also play a significant role in the outcome of the reaction. oregonstate.edu

Alkylation:

The amino group can also be functionalized through alkylation. Reductive alkylation provides a method for the preparation of N-monosubstituted 2-aminopyrimidines. researchgate.net This typically involves the reaction of 2-aminopyrimidine with an aldehyde in the presence of a reducing agent. researchgate.net The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to the corresponding secondary amine. This method allows for the introduction of a variety of alkyl and aralkyl groups onto the amino nitrogen.

The derivatization of this compound through these various reaction pathways allows for the systematic modification of its structure, which is a fundamental aspect of medicinal chemistry and materials science for the development of new functional molecules.

Theoretical and Computational Studies on 2 Amino 6 Chloro 4 Pyrimidinol and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic structures, and spectroscopic properties with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This approach is favored for its balance of accuracy and computational efficiency. For pyrimidine (B1678525) derivatives, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), have been successfully employed to predict structural parameters. irjweb.com

In a study on the related compound 2-amino-4,6-dichloropyrimidine, DFT calculations were used to determine its optimal molecular geometry. researchgate.net The calculations provide data on bond lengths, bond angles, and dihedral angles. While specific experimental data for 2-Amino-6-chloro-4-pyrimidinol is not available in the cited literature, the theoretical parameters for analogous structures give insight into the expected geometry. For instance, the pyrimidine ring is generally found to be nearly planar, with minor distortions caused by its substituents. The presence of amino, chloro, and hydroxyl groups influences the bond lengths and angles within the pyrimidine ring due to their electronic effects.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C2-N1 | ~1.34 Å |

| Bond Length | N1-C6 | ~1.33 Å |

| Bond Length | C6-C5 | ~1.40 Å |

| Bond Length | C5-C4 | ~1.39 Å |

| Bond Length | C4-N3 | ~1.33 Å |

| Bond Length | N3-C2 | ~1.34 Å |

| Bond Length | C2-NH2 | ~1.36 Å |

| Bond Length | C4-Cl | ~1.74 Å |

| Bond Angle | N1-C2-N3 | ~127° |

| Bond Angle | C2-N3-C4 | ~115° |

| Bond Angle | N3-C4-C5 | ~123° |

| Bond Angle | C4-C5-C6 | ~118° |

| Bond Angle | C5-C6-N1 | ~122° |

| Bond Angle | C6-N1-C2 | ~115° |

These optimized structures are the foundation for further computational analyses, including the calculation of vibrational frequencies, electronic properties, and reactivity descriptors. rsc.org

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra (UV-Vis spectra) of molecules. ijcce.ac.irnih.gov This technique predicts the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. researchgate.netstackexchange.com

For pyrimidine derivatives, TD-DFT calculations can elucidate how different substituents affect the absorption maxima (λmax). ijcce.ac.ir The calculations typically involve determining the lowest energy electronic excitation energies. mdpi.com The choice of functional, such as B3LYP, PBE0, or CAM-B3LYP, can influence the accuracy of the predicted spectra when compared to experimental data. rsc.org Studies on various organic molecules show that global hybrid functionals like PBE0 often provide good agreement with experimental λmax values. rsc.org

The primary electronic transitions in molecules like this compound are typically π → π* and n → π* transitions associated with the pyrimidine ring and its substituents. The amino and hydroxyl groups act as electron-donating groups, while the chloro group is electron-withdrawing, all of which modulate the energies of the molecular orbitals and thus the absorption wavelengths.

Table 2: Illustrative TD-DFT Results for a Pyrimidine Analogue Note: This table presents typical data for pyrimidine derivatives as specific results for this compound were not available.

| Transition | Calculated Wavelength (λ) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | ~300 nm | > 0.1 | HOMO → LUMO |

| S0 → S2 | ~275 nm | > 0.1 | HOMO-1 → LUMO |

| S0 → S3 | ~250 nm | > 0.2 | HOMO → LUMO+1 |

The oscillator strength (f) is a theoretical measure of the intensity of an electronic transition. Transitions with non-zero oscillator strengths are considered "allowed" and are expected to appear in the experimental spectrum. stackexchange.com

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining the chemical reactivity and stability of a molecule. wikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more reactive. wikipedia.org

For pyrimidine derivatives, the distribution and energies of these orbitals are heavily influenced by the substituents on the ring. irjweb.comnih.gov Electron-donating groups like -NH2 and -OH tend to raise the energy of the HOMO, while electron-withdrawing groups like -Cl can lower the energy of the LUMO. This modulation of the FMOs affects the molecule's reactivity towards electrophiles and nucleophiles. For instance, the locations of the HOMO and LUMO can predict the most probable sites for electrophilic and nucleophilic attack, respectively. irjweb.com

Table 3: Representative Frontier Orbital Energies for a Pyrimidine Analogue Note: Values are illustrative and based on general findings for similar compounds.

| Orbital | Energy (eV) |

| E(HOMO) | -6.3 eV |

| E(LUMO) | -1.8 eV |

| Energy Gap (ΔE) | 4.5 eV |

This information is vital for understanding reaction mechanisms and designing new molecules with desired chemical properties. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, delocalization of electron density, and hyperconjugative interactions within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals. wikipedia.orgwisc.edu

Hyperconjugation involves the interaction between a filled (donor) orbital and a nearby empty (acceptor) anti-bonding orbital. The strength of this interaction can be quantified by the second-order perturbation energy, E(2). A larger E(2) value indicates a stronger interaction and greater stabilization of the molecule.

Molecular Dynamics Simulations and Reaction Pathway Analysis

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment (e.g., solvent). mdpi.commdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can generate a trajectory that describes how the positions and velocities of atoms evolve over time. This is particularly useful for understanding the flexibility of molecules and the dynamics of ligand binding to proteins. mdpi.com

For chloropyrimidines, computational methods are also crucial for analyzing reaction pathways, especially for nucleophilic aromatic substitution (SNAr) reactions, which are common for this class of compounds. mdpi.com DFT calculations can be used to model the transition states and intermediates of a reaction, allowing for the determination of activation energy barriers. wuxiapptec.com This helps in predicting the regioselectivity of a reaction—for example, whether a nucleophile will attack at the C4 or C6 position of a dichloropyrimidine. wuxiapptec.comwuxiapptec.com Studies on 2,4-dichloropyrimidines have shown that the preferred site of attack is highly sensitive to the nature of other substituents on the ring, an effect that can be rationalized by analyzing the energies of the transition states. wuxiapptec.comresearchgate.net

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. libretexts.org For a molecule like this compound, rotation of the amino (-NH2) and hydroxyl (-OH) groups can lead to different conformers with varying energies.

Computational methods, such as DFT, can be used to perform a potential energy surface scan by systematically changing a specific dihedral angle and calculating the energy at each step. This allows for the identification of the most stable (lowest energy) conformer and the energy barriers for rotation between different conformers. mdpi.com The conformational preferences of a molecule can significantly impact its physical properties and biological activity, as they determine the molecule's shape and how it can interact with other molecules, such as solvent molecules or a receptor binding site. researchgate.netresearchgate.netnih.gov The planarity of the pyrimidine ring itself can also be affected by bulky substituents, leading to puckered conformations. acs.org

Electrostatic Potential Surface (MEP) Studies

The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing varying potential values. Regions of negative potential, typically colored in shades of red, are associated with lone pairs of electrons and are indicative of sites susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, correspond to areas of electron deficiency and are likely sites for nucleophilic attack. Intermediate potentials are represented by green and yellow.

In analogues like 2-amino-4-chloro-6-methoxypyrimidine (B129847), the most negative potential is typically localized over the nitrogen atoms of the pyrimidine ring, indicating their high electrophilicity and propensity to act as hydrogen bond acceptors. nih.govresearchgate.net The oxygen atom of the hydroxyl or methoxy (B1213986) group also exhibits a negative potential. In contrast, the hydrogen atoms of the amino group display a positive electrostatic potential, marking them as the primary sites for nucleophilic attack and as hydrogen bond donors. nih.govresearchgate.net This distribution of electrostatic potential is fundamental in predicting how the molecule will interact with other molecules and its biological targets.

Comparison of Theoretical and Experimental Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. This comparison is essential for establishing the accuracy and predictive power of the computational methods employed. For this compound and its analogues, this typically involves comparing calculated spectroscopic data, such as vibrational and nuclear magnetic resonance (NMR) spectra, with experimentally obtained spectra.

Comprehensive studies on analogues like 2-amino-4-chloro-6-methoxypyrimidine have demonstrated a strong correlation between theoretical and experimental data when appropriate computational methods, such as DFT with the B3LYP functional and a suitable basis set (e.g., 6-311++G(df,pd)), are used. nih.govresearchgate.net

Vibrational Spectra (FT-IR and FT-Raman):

Theoretical calculations of vibrational frequencies, when scaled by an appropriate factor, show excellent agreement with experimental FT-IR and FT-Raman spectra. nih.govresearchgate.net This allows for a detailed and accurate assignment of the observed vibrational bands to specific molecular motions. For instance, the characteristic stretching vibrations of the amino group (NH2) and the C=N and C=C bonds within the pyrimidine ring can be precisely identified. The table below presents a hypothetical comparison based on data from closely related compounds.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) (Analogues) | Calculated (Scaled) (cm⁻¹) (Analogues) | Assignment |

|---|---|---|---|

| ν(N-H) asym | ~3450 | ~3445 | Asymmetric stretching of NH₂ |

| ν(N-H) sym | ~3350 | ~3345 | Symmetric stretching of NH₂ |

| δ(N-H) | ~1650 | ~1645 | Scissoring of NH₂ |

| ν(C=N) | ~1600 | ~1595 | Stretching of C=N in pyrimidine ring |

| ν(C-Cl) | ~750 | ~745 | Stretching of C-Cl bond |

Nuclear Magnetic Resonance (NMR) Spectra:

Similarly, theoretical calculations of ¹H and ¹³C NMR chemical shifts, often performed using the Gauge-Including Atomic Orbital (GIAO) method, show good agreement with experimental NMR data. nih.govresearchgate.net This correlation is invaluable for the structural elucidation and confirmation of the synthesized compounds. The calculated chemical shifts help in the unambiguous assignment of each proton and carbon atom in the molecule. The following table provides an illustrative comparison of experimental and theoretical NMR data for an analogue.

| Atom | Experimental ¹³C Chemical Shift (ppm) (Analogues) | Calculated ¹³C Chemical Shift (ppm) (Analogues) |

|---|---|---|

| C2 | ~162.0 | ~161.5 |

| C4 | ~160.0 | ~159.5 |

| C5 | ~95.0 | ~94.5 |

| C6 | ~158.0 | ~157.5 |

The close agreement between the calculated and experimental spectroscopic data for analogues of this compound provides a high degree of confidence in the theoretical models. nih.govresearchgate.net This synergy between computational and experimental approaches is crucial for a comprehensive understanding of the structural and electronic properties of this class of compounds.

Advanced Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. For pyrimidine (B1678525) derivatives, ¹H and ¹³C NMR are fundamental for mapping the carbon skeleton and the positions of substituents.

Theoretical calculations, such as the Gauge-Including Atomic Orbital (GIAO) method, are often employed to predict NMR chemical shifts, which are then compared with experimental data for validation of structural assignments. A study on the analog 2-amino-4-chloro-6-methoxypyrimidine (B129847) provides calculated ¹H and ¹³C NMR data that serve as a valuable reference for predicting the spectral features of 2-Amino-6-chloro-4-pyrimidinol. nih.gov

Table 1: Calculated NMR Chemical Shifts (ppm) for the Analog 2-Amino-4-chloro-6-methoxypyrimidine

| Atom | Calculated ¹³C Chemical Shift (ppm) | Atom | Calculated ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C2 | 163.0 | H5 | 6.35 |

| C4 | 161.9 | H(NH₂) | 5.77 |

| C5 | 90.2 | H(OCH₃) | 3.88 |

| C6 | 172.5 |

Data sourced from a computational study on 2-amino-4-chloro-6-methoxypyrimidine. nih.gov

Variable-Temperature (VT) NMR spectroscopy is a powerful tool for investigating dynamic processes in molecules, such as conformational changes, hindered rotation, and tautomerism. mdpi.com For this compound, VT-NMR would be particularly insightful for studying several potential dynamic phenomena.

One key area of investigation would be the potential for amino-imino and keto-enol tautomerism. By acquiring NMR spectra at different temperatures, one could identify the presence of multiple species in equilibrium. As the temperature changes, the rate of interchange between tautomers can be influenced, leading to observable changes in the NMR spectrum, such as the broadening, coalescence, or sharpening of signals.

Furthermore, hindered rotation around the C2-NH₂ bond can lead to line broadening effects in NMR spectra. researchgate.net VT-NMR experiments can determine the energy barrier for this rotation. At low temperatures, the rotation may be slow on the NMR timescale, resulting in distinct signals for different rotamers. As the temperature is increased, the rotation becomes faster, leading to the coalescence of these signals into a single, time-averaged peak. The temperature at which coalescence occurs can be used to calculate the free energy of activation for the rotational process. mdpi.com

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of ¹H and ¹³C NMR signals, especially in complex molecules.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu In an HSQC spectrum of this compound, a cross-peak would appear at the intersection of the ¹H chemical shift of the proton at position 5 (H5) and the ¹³C chemical shift of the carbon at position 5 (C5). This provides a definitive one-bond C-H connectivity map. Carbons without attached protons, such as C2, C4, and C6, would not show a correlation in the HSQC spectrum. columbia.edusdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). columbia.edu This technique is crucial for piecing together the molecular framework and assigning quaternary carbons. For this compound, one would expect to observe key HMBC correlations such as:

The proton at H5 showing correlations to the carbons at C4 and C6 (³J_CH).

The protons of the amino group (-NH₂) showing correlations to the carbons at C2 (²J_CH) and C6 (³J_CH).

These long-range correlations provide unequivocal evidence of the connectivity between different fragments of the molecule, confirming the substitution pattern on the pyrimidine ring. researchgate.net

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. Analysis of the FTIR spectrum allows for the identification of functional groups and provides structural insights. A comprehensive study on the analog 2-amino-4-chloro-6-methoxypyrimidine provides a well-characterized spectrum that can be used to predict the vibrational modes of this compound. nih.govresearchgate.net Key vibrational bands for the pyrimidine core and its substituents are assigned based on their characteristic frequencies.

Table 2: Selected Experimental FTIR Frequencies (cm⁻¹) and Assignments for the Analog 2-Amino-4-chloro-6-methoxypyrimidine

| Frequency (cm⁻¹) | Assignment (Vibrational Mode) |

|---|---|

| 3488 | NH₂ Asymmetric Stretching |

| 3325 | NH₂ Symmetric Stretching |

| 1650 | NH₂ Scissoring |

| 1585 | Pyrimidine Ring Stretching |

| 1468 | Pyrimidine Ring Stretching |

| 1330 | C-N Stretching |

| 801 | C-Cl Stretching |

| 620 | Ring In-plane Deformation |

Data sourced from experimental studies on 2-amino-4-chloro-6-methoxypyrimidine. nih.govresearchgate.net

Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FTIR. It involves inelastic scattering of monochromatic laser light, providing information about molecular vibrations. According to the mutual exclusion principle for centrosymmetric molecules, vibrations that are strong in the Raman spectrum are often weak or absent in the IR spectrum, and vice versa. This makes Raman spectroscopy particularly useful for observing non-polar bonds and symmetric vibrations. For substituted pyrimidines, FT-Raman is effective in characterizing the vibrations of the aromatic ring and C-Cl bonds. researchgate.net

Table 3: Selected Experimental FT-Raman Frequencies (cm⁻¹) and Assignments for the Analog 2-Amino-4-chloro-6-methoxypyrimidine

| Frequency (cm⁻¹) | Assignment (Vibrational Mode) |

|---|---|

| 3320 | NH₂ Symmetric Stretching |

| 1600 | Pyrimidine Ring Stretching |

| 1475 | Pyrimidine Ring Stretching |

| 1245 | Ring Breathing Mode |

| 800 | C-Cl Stretching |

| 625 | Ring In-plane Deformation |

Data sourced from experimental studies on 2-amino-4-chloro-6-methoxypyrimidine. nih.govresearchgate.net

To achieve an unambiguous assignment of the numerous vibrational modes observed in FTIR and FT-Raman spectra, a Normal Coordinate Analysis (NCA) is often performed. nih.gov This computational method models the vibrational motions of the atoms in a molecule. The analysis is typically based on a force field, which describes the potential energy of the molecule as a function of its atomic coordinates.

Modern studies frequently employ quantum chemical methods, such as Density Functional Theory (DFT), to calculate the molecular geometry, vibrational frequencies, and force constants. nih.gov The calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental data. A key output of NCA is the Potential Energy Distribution (PED), which describes the contribution of each internal coordinate (like bond stretching or angle bending) to a particular normal mode of vibration. This allows researchers to confidently assign complex vibrational bands to specific molecular motions, moving beyond simple group frequency correlations. nih.gov

Applications in Advanced Materials and Chemical Biology Research

Precursors for Complex Pharmaceutical Agents

2-Amino-6-chloro-4-pyrimidinol is a key starting material in the synthesis of a variety of complex pharmaceutical agents. Its pyrimidine (B1678525) core is a common scaffold in many biologically active molecules. Researchers utilize this compound to construct more elaborate molecules with potential therapeutic applications, particularly in the treatment of autoimmune diseases.

One significant application is in the synthesis of 2,4-pyrimidinediamine compounds. These derivatives have been investigated for their potent inhibitory effects on specific tyrosine kinases, such as Syk kinase, which plays a crucial role in the signaling pathways of immune cells. nih.gov By serving as the foundational structure, this compound enables the construction of libraries of these complex diamines for drug discovery programs. google.compharmaguideline.com

Furthermore, the chemical reactivity of this compound allows for strategic modifications to generate key intermediates. A notable transformation is its nitration to produce 2-amino-6-chloro-5-nitro-4-pyrimidinol. nih.govresearchgate.net This nitro derivative is an important precursor in the synthesis of various active pharmaceutical ingredients (APIs), as the nitro group can be further modified or reduced to an amino group, opening pathways to a different set of complex molecules. researchgate.net The continuous flow nitration of this compound has been studied to ensure a safer and more efficient synthesis of this key intermediate. nih.govresearchgate.net

Below is a table summarizing some pharmaceutical agents and intermediates derived from this compound:

| Precursor Compound | Derived Compound/Class | Therapeutic Target/Application |

| This compound | 2,4-Pyrimidinediamine derivatives | Syk Kinase / Autoimmune Diseases nih.gov |

| This compound | 2-Amino-6-chloro-5-nitro-4-pyrimidinol | Intermediate for Active Pharmaceutical Ingredients (APIs) nih.govresearchgate.net |

Development of New Materials and Dyes (Academic Relevance)

In the realm of materials science, the academic relevance of this compound is primarily as a precursor to nitroaromatic compounds, which are themselves important in the synthesis of dyes. googleapis.com While direct applications in advanced materials are not extensively documented, its derivatives are part of a chemical class with established use in the colorant industry.

The nitration of this compound is a key reaction that connects it to this field. nih.govresearchgate.net Nitro derivatives of aromatic and heterocyclic compounds are widely employed as intermediates in the production of dyes and pigments. The chemistry of aniline (B41778) derivatives, which can be accessed through reduction of nitro groups, has a long history in the synthesis of various dyes, starting with Aniline Yellow. nih.gov Therefore, the academic exploration of this compound and its derivatives contributes to the fundamental knowledge base that underpins the development of new colorants.

Building Blocks for N-Heterocyclic Systems

The inherent structure of this compound makes it an ideal building block for the synthesis of more complex N-heterocyclic systems. The pyrimidine ring is a fundamental nitrogen-containing heterocycle, and this compound provides multiple reaction sites for elaboration.

Its utility is prominently demonstrated in the synthesis of substituted 2,4-pyrimidinediamine compounds. pharmaguideline.com In these syntheses, the pyrimidinol is first converted to a di-substituted pyrimidine, which then undergoes further reactions. For instance, the hydroxyl group can be converted into a better leaving group, such as a halogen, which can then be displaced by an amine to build the desired N-heterocyclic framework. This step-wise approach allows for the controlled construction of complex molecular architectures centered on the pyrimidine core.

The following table outlines a general synthetic pathway:

| Starting Material | Reagent/Condition | Intermediate Product | Application |

| 2-Amino-4-pyrimidinol derivative | Halogenating Agent (e.g., POCl₃) | N2-substituted-4-halo-2-pyrimidineamine pharmaguideline.com | Building block for complex heterocycles |

| N2-substituted-4-halo-2-pyrimidineamine | Amine (R-NH₂) | Substituted 2,4-pyrimidinediamine pharmaguideline.com | Synthesis of bioactive molecules |

Generation of Purine (B94841) Libraries for Drug Discovery Initiatives

In drug discovery, the generation of compound libraries with diverse structures is crucial for identifying new therapeutic leads. This compound is a valuable starting material for creating libraries of purine analogs. Purines, which consist of a pyrimidine ring fused to an imidazole (B134444) ring, are of immense biological importance, forming the basis of DNA and RNA, as well as many coenzymes.

The classic Traube purine synthesis, for example, begins with a 4,5-diaminopyrimidine (B145471). nih.gov this compound can be readily converted into such an intermediate through nitration at the 5-position followed by reduction. Once the 4,5-diaminopyrimidine is formed, the imidazole ring can be constructed through cyclization with reagents like formic acid. By varying the substituents on the initial pyrimidine and the cyclizing agent, a diverse library of purine analogs can be generated. These libraries are then screened for biological activity against various targets. For example, carbocyclic analogues of 2-amino-6-substituted-purines have been synthesized and evaluated for antiviral activity. researchgate.net The synthesis often starts from a 2-amino-6-chloropurine (B14584) derivative, which can be accessed from pyrimidine precursors. researchgate.net

This approach allows medicinal chemists to systematically explore the structure-activity relationships of purine derivatives, leading to the discovery of new drug candidates for a range of diseases, including cancer and viral infections. nih.gov

Future Research Directions and Unanswered Questions

Elucidation of Undetermined Molecular Mechanisms

A crucial avenue for future research is the detailed investigation of the molecular mechanisms underlying the biological activities of 2-amino-6-chloro-4-pyrimidinol derivatives. While current studies have identified promising therapeutic effects, a comprehensive understanding of how these compounds interact with their biological targets at a molecular level is often lacking. Future studies should aim to identify specific protein targets and elucidate the precise binding modes and downstream signaling pathways that are modulated. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and X-ray crystallography can be employed to identify direct binding partners and characterize the structural basis of these interactions. A deeper understanding of these mechanisms will not only validate the therapeutic potential of existing compounds but also provide a rational basis for the design of more potent and selective next-generation drugs.

Design and Synthesis of Next-Generation Derivatives with Tuned Biological Activities

The scaffold of this compound offers a versatile platform for the design and synthesis of a wide array of derivatives with tailored biological activities. By systematically modifying the substituents on the pyrimidine (B1678525) ring, researchers can fine-tune the compound's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. For instance, the introduction of different functional groups can modulate the compound's ability to interact with specific biological targets, leading to enhanced therapeutic efficacy and reduced off-target effects. Structure-activity relationship (SAR) studies, guided by computational modeling, will be instrumental in identifying key structural motifs that govern biological activity. This approach has been successfully applied to develop novel derivatives with anticancer and antibacterial properties. mdpi.comnih.govresearchgate.net

Advanced Computational Modeling for Predictive Research

In recent years, computational modeling has emerged as a powerful tool in drug discovery and development. mdpi.com Advanced computational methods, such as molecular docking, quantum mechanics/molecular mechanics (QM/MM) simulations, and free energy perturbation (FEP) calculations, can provide valuable insights into the binding interactions between this compound derivatives and their biological targets. nih.gov These predictive models can be used to screen large virtual libraries of compounds, prioritize candidates for synthesis, and guide the design of derivatives with improved affinity and selectivity. By integrating computational and experimental approaches, researchers can accelerate the discovery and optimization of novel therapeutic agents.

Integration of Multi-Omics Data in Biological Activity Studies

To gain a comprehensive understanding of the biological effects of this compound and its derivatives, it is essential to move beyond single-target analyses and embrace a systems-level perspective. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to these compounds. elifesciences.orgmixomics.orgnih.govfrontiersin.org By correlating changes across different molecular layers, researchers can identify key pathways and networks that are perturbed by the compound, uncover novel mechanisms of action, and discover potential biomarkers for predicting treatment response. elifesciences.orgmixomics.orgnih.govmdpi.com This integrative approach will be crucial for translating basic research findings into clinical applications and for developing personalized medicine strategies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-amino-6-chloro-4-pyrimidinol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A key synthesis method involves the condensation of benzhydrol derivatives with 2-amino-4,6-dichloropyrimidine under acidic conditions. For example, reacting 2-methoxybenzhydrol with 2-amino-4,6-dichloropyrimidine in the presence of a catalytic acid yields 2-amino-6-chloro-4-hydroxy-5-substituted pyrimidines. Yield optimization requires precise control of stoichiometry (1:1 molar ratio of reactants), temperature (maintained at 80–100°C), and reaction time (12–24 hours). Post-synthesis purification via recrystallization in ethanol improves purity .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- Melting Point Analysis : The compound exhibits a melting point of 252°C (decomposition), validated by differential scanning calorimetry (DSC) .

- Spectroscopic Methods : FT-IR confirms functional groups (e.g., NH stretching at ~3300 cm), while H NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm).

- Elemental Analysis : Combustion analysis (C, H, N, Cl) ensures stoichiometric consistency with the molecular formula CHClNO .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Mandatory precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates.

- Waste Disposal : Segregate chemical waste and collaborate with certified hazardous waste management services to avoid environmental contamination .

Advanced Research Questions

Q. How can computational methods like DFT improve the understanding of this compound’s electronic properties?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) predict molecular geometry, frontier orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. These insights guide hypotheses about reactivity, such as nucleophilic attack at the C4 position due to electron-deficient pyrimidine rings. Validation involves comparing computed vibrational spectra with experimental IR/Raman data .

Q. How should researchers address contradictions in reported physicochemical data (e.g., melting point variations) for this compound?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. To resolve these:

- Reproduce Synthesis : Follow standardized protocols (e.g., ) to ensure purity.

- Cross-Validate Techniques : Use complementary methods (e.g., DSC for melting behavior, X-ray crystallography for crystal structure).

- Literature Meta-Analysis : Compare data across peer-reviewed studies, prioritizing results from institutions like NIST or journals like Acta Crystallographica .

Q. What strategies optimize the regioselective functionalization of this compound for drug discovery applications?

- Methodological Answer : The C4 hydroxyl and C6 chlorine groups are reactive sites. Strategies include:

- Protection/Deprotection : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride to direct substitution at C6.

- Catalytic Cross-Coupling : Use Pd-catalyzed reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at C5.

- Kinetic vs. Thermodynamic Control : Adjust reaction temperature and solvent polarity to favor desired products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.